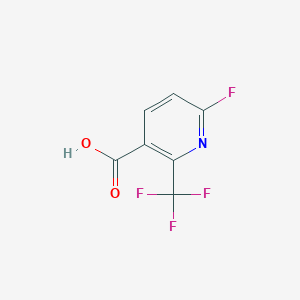

6-Fluoro-2-(trifluoromethyl)nicotinic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a pyridine ring core with specific substituent positioning that creates a distinctive electronic environment. The compound possesses the molecular formula C₇H₃F₄NO₂ with a molecular weight of 209.098 atomic mass units. The monoisotopic mass has been precisely determined to be 209.009991 atomic mass units, reflecting the specific isotopic composition of the constituent elements.

Detailed structural analysis reveals that the compound adopts a planar configuration typical of pyridine derivatives, with the carboxylic acid functional group positioned at the 3-position (meta to the nitrogen atom). The International Union of Pure and Applied Chemistry designation for this compound is 6-fluoro-2-(trifluoromethyl)pyridine-3-carboxylic acid. The structural molecular identification markup language representation provides insight into the three-dimensional arrangement: C1=CC(=NC(=C1C(=O)O)F)C(F)(F)F.

The crystallographic characteristics of related trifluoromethyl nicotinic acid derivatives provide valuable context for understanding the structural organization. In the case of 4-(trifluoromethyl)nicotinic acid, crystallographic analysis has revealed monoclinic crystal system organization with space group P2₁/c. The unit cell parameters for this related compound include a = 6.4488(11) Å, b = 14.922(2) Å, c = 7.7868(12) Å, with β = 100.941(5)°, resulting in a unit cell volume of 735.7(2) ų. While specific crystallographic data for this compound is not available in the current literature, the structural similarities suggest comparable packing arrangements and intermolecular interactions.

Electronic Configuration and Substituent Effects

The electronic configuration of this compound is profoundly influenced by the presence of multiple electron-withdrawing substituents. The trifluoromethyl group represents one of the most electronegative substituents in organic chemistry, with documented Hammett sigma constant values of σₘ = 0.44 and σₚ = 0.53. This substantial electron-withdrawing character significantly alters the electronic density distribution throughout the pyridine ring system.

The fluorine atom at the 6-position contributes additional electronic perturbation with its own electron-withdrawing characteristics. Fluorine possesses Hammett sigma constant values of σₘ = 0.34 and σₚ = 0.06, indicating moderate meta-directing electron withdrawal with minimal para-electronic effects. The combined electronic influence of these substituents creates a highly electron-deficient pyridine ring, substantially different from the parent nicotinic acid.

The carboxylic acid functional group at the 3-position further contributes to the electron-withdrawing character of the molecule. Carboxylic acid groups exhibit Hammett sigma constant values of σₘ = 0.37 and σₚ = 0.45, representing moderate to strong electron-withdrawing effects. The cumulative electronic influence of the trifluoromethyl group, fluorine atom, and carboxylic acid function creates an exceptionally electron-poor aromatic system with significantly altered reactivity patterns compared to unsubstituted pyridine derivatives.

The electronic configuration analysis indicates that the nitrogen atom in the pyridine ring experiences substantial deshielding effects due to the multiple electron-withdrawing substituents. This electronic environment influences both the basicity of the nitrogen center and the overall chemical behavior of the compound. The presence of multiple fluorine atoms also contributes to enhanced lipophilicity and metabolic stability characteristics that are important for potential biological applications.

Comparative Structural Analysis with Nicotinic Acid Derivatives

Comparative structural analysis reveals significant differences between this compound and other nicotinic acid derivatives. The parent compound, nicotinic acid (pyridine-3-carboxylic acid), lacks any halogen substitution and serves as the baseline for comparison. Structural studies of nicotinic acid have established detailed conformational parameters and intermolecular interaction patterns that provide reference points for evaluating substituted derivatives.

Related trifluoromethyl-substituted nicotinic acid derivatives demonstrate varying structural characteristics depending on the position of substitution. The compound 6-(trifluoromethyl)nicotinic acid, which lacks the additional fluorine substitution, exhibits different electronic properties and structural organization. This compound possesses the molecular formula C₇H₄F₃NO₂ with a molecular weight of 191.11 atomic mass units, representing a less heavily fluorinated analog.

Crystallographic analysis of 4-(trifluoromethyl)nicotinic acid provides insight into how trifluoromethyl substitution affects molecular packing and intermolecular interactions. The compound crystallizes as colorless blocks with specific melting point characteristics ranging from 113.0 to 120.0 degrees Celsius. The crystal structure reveals that all carbon and nitrogen atoms maintain near-coplanar arrangements, indicating minimal distortion of the pyridine ring geometry despite the presence of the bulky trifluoromethyl substituent.

The following table summarizes key structural parameters for various nicotinic acid derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Melting Point | CAS Number |

|---|---|---|---|---|

| This compound | C₇H₃F₄NO₂ | 209.098 | Not reported | 1227599-87-2 |

| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 194.0-199.0°C | 231291-22-8 |

| 4-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 113.0-120.0°C | Not specified |

| 2-Chloro-6-(trifluoromethyl)nicotinic acid | C₇H₃ClF₃NO₂ | 225.55 | 114°C | 280566-45-2 |

The comparative analysis demonstrates that increased fluorination generally results in higher molecular weights and altered physical properties. The presence of multiple fluorine substituents in this compound creates a compound with enhanced electron-withdrawing character compared to mono-substituted derivatives.

Intermolecular interaction patterns also vary significantly among nicotinic acid derivatives. The parent nicotinic acid exhibits extensive hydrogen bonding networks through both the carboxylic acid and pyridine nitrogen functionalities. In contrast, heavily fluorinated derivatives like this compound demonstrate altered hydrogen bonding capabilities due to the reduced electron density at the nitrogen center and the influence of electronegative fluorine substituents.

The structural analysis reveals that this compound represents a unique member of the nicotinic acid derivative family, with distinctive electronic characteristics and molecular architecture that distinguish it from both mono-substituted and differently substituted analogs. The combined influence of fluorine and trifluoromethyl substitution creates a compound with exceptional electron-withdrawing character and altered physicochemical properties that reflect its highly fluorinated nature.

Structure

2D Structure

Properties

IUPAC Name |

6-fluoro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWCHPAPDZBJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Hydrogenation of Chlorinated Precursors

One of the most straightforward approaches involves starting from chlorinated nicotinic acid derivatives, followed by hydrogenation to replace chlorine with fluorine and introduce the trifluoromethyl group. This method is exemplified in the synthesis of 6-(Trifluoromethyl)nicotinic acid via hydrogenation of 2-chloro-6-trifluoromethyl nicotinic acid:

- Procedure : The process involves hydrogenating 2-chloro-6-trifluoromethyl nicotinic acid over a palladium catalyst in methanol under an inert atmosphere. After complete dechlorination, the intermediate undergoes acidification to yield the target compound.

- Advantages : High yield (~90%), operational simplicity, and scalability.

- Limitations : Requires handling of chlorinated intermediates and hydrogenation conditions.

Synthesis via Acylation, Cyclization, and Hydrolysis

A more versatile route employs acylation of vinyl ethyl ether with trifluoroacetyl chloride, followed by cyclization with 3-amino acrylonitrile, and subsequent hydrolysis:

- Step 1 : Acylation of vinyl ethyl ether with trifluoroacetyl chloride at -10 to 30°C yields a trifluoroalkene ketone.

- Step 2 : Cyclization with 3-amino acrylonitrile at 50–100°C forms a trifluoromethylated pyridine nitrile.

- Step 3 : Hydrolysis of the nitrile under basic conditions (sodium hydroxide) and subsequent acidification produce the target acid.

- Advantages : Utilizes inexpensive raw materials, high yields (~90%), suitable for industrial scale.

- Research Data : This method has been detailed in patent literature, emphasizing its operational simplicity and high efficiency.

Multi-step Route Using Fluorinated Precursors

Another advanced method involves synthesizing 2-(trifluoromethyl)nicotinic acid derivatives through pyridine ring construction from fluorinated precursors:

- Procedure : Starting from ethyl 2,2,2-trifluoroacetate, the pyridine ring is assembled via a sequence of acylation, cyclization, and nitrile formation, followed by hydrolysis.

- Research Findings : This route offers high selectivity and is amenable to large-scale production, with detailed experimental procedures available in recent publications.

Alternative Methods Using Trifluoroacetyl Chloride and Vinyl Ethyl Ether

Patented methods describe the addition-elimination reaction of vinyl ethyl ether with trifluoroacetyl chloride, catalyzed by amines or bases, to produce 4-trifluoromethyl nicotinic acid derivatives, which can be selectively oxidized or fluorinated to obtain the 6-position substituted compound.

| Method | Raw Materials | Key Steps | Yield | Remarks |

|---|---|---|---|---|

| Hydrogenation of chlorinated precursors | 2-chloro-6-trifluoromethyl nicotinic acid | Hydrogenation, acidification | ~90% | Suitable for large-scale synthesis |

| Acylation, cyclization, hydrolysis | Vinyl ethyl ether, trifluoroacetyl chloride, 3-amino acrylonitrile | Acylation, cyclization, hydrolysis | ~90% | Cost-effective, scalable |

| Pyridine ring assembly from fluorinated precursors | Ethyl 2,2,2-trifluoroacetate | Multi-step ring construction | High | High selectivity |

Research Findings Summary

- The most efficient and industrially favored method involves acylation of vinyl ethyl ether with trifluoroacetyl chloride, followed by cyclization with 3-amino acrylonitrile, and hydrolysis to yield the target acid.

- Hydrogenation routes are effective when starting from chlorinated intermediates, offering high yields and operational simplicity.

- Pyridine ring synthesis from fluorinated precursors provides high selectivity and is suitable for large-scale applications.

- These methods have been validated through patents and experimental research, emphasizing their reliability and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

2.1 Medicinal Chemistry

The presence of fluorine atoms significantly alters the physical and chemical properties of molecules, often improving bioavailability and metabolic stability. Research indicates that derivatives of 6-fluoro-2-(trifluoromethyl)nicotinic acid are being investigated for their potential as drug candidates targeting nicotinic acid receptors and other biological pathways.

2.2 Case Study: Binding Affinity

Studies have shown that this compound exhibits notable binding affinity with various biological targets, including enzymes and proteins involved in metabolic pathways. This interaction is attributed to the trifluoromethyl group, which enhances lipophilicity and biological interactions.

Agrochemical Applications

3.1 Synthesis of Agrochemicals

The compound serves as an important intermediate in the synthesis of agrochemicals. For instance, it has been utilized in the production of fungicides like picoxystrobin, which is effective against a range of fungal pathogens . The trifluoromethyl group is particularly valuable for increasing the efficacy and stability of agrochemical formulations.

3.2 Industrial Processes

Recent advancements have led to the development of industrial processes for producing this compound with high yield and purity. These processes involve fluorination techniques that allow for large-scale production while maintaining economic viability .

Chemical Properties and Synthesis Methods

The following table summarizes the synthesis methods for producing this compound:

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Fluorination | Direct fluorination of nicotinic acid derivatives using fluorinating agents | High |

| Trifluoromethylation | Introduction of trifluoromethyl groups via nucleophilic substitution reactions | Moderate to High |

| Coupling Reactions | Coupling with various electrophiles to introduce desired functional groups | Variable |

Research has demonstrated that derivatives of this compound possess various biological activities, including antimicrobial and anti-inflammatory effects. These activities are attributed to their ability to interact with specific receptors or enzymes within biological systems.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting or modulating the activity of enzymes and receptors. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2-Fluoro-5-(trifluoromethyl)nicotinic Acid (CAS: 1227512-36-8)

- Molecular formula: C₇H₃F₄NO₂ (same as target compound).

- Key difference : The fluorine and -CF₃ groups are at positions 2 and 5, respectively.

2-Methyl-6-(trifluoromethyl)nicotinic Acid (CAS: 261635-93-2)

- Molecular formula: C₈H₆F₃NO₂.

- Key difference : A methyl (-CH₃) group replaces the fluorine at position 2.

- Impact : The methyl group increases steric bulk but reduces electronegativity, which may lower metabolic resistance compared to the fluorinated analog .

6-Fluoro-4-methylnicotinic Acid (CAS: 1227595-02-9)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| 6-Fluoro-2-(trifluoromethyl)nicotinic acid | 209.10 | 1.8 | 0.5 |

| 2-Fluoro-5-(trifluoromethyl)nicotinic acid | 209.10 | 1.7 | 0.6 |

| 2-Methyl-6-(trifluoromethyl)nicotinic acid | 205.14 | 2.1 | 0.3 |

*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).

The trifluoromethyl group in the target compound significantly increases lipophilicity compared to non-fluorinated analogs. However, the methyl-substituted analog (C₈H₆F₃NO₂) shows even higher LogP due to the hydrophobic -CH₃ group .

Biological Activity

6-Fluoro-2-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid characterized by the presence of a fluorine atom at the 6-position and a trifluoromethyl group at the 2-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its unique structural features that enhance its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Its derivatives have been tested against various pathogenic microorganisms, demonstrating effectiveness in inhibiting bacterial growth. The presence of fluorine atoms is believed to enhance the compound's interaction with biological targets, improving its bioavailability and metabolic stability, which are crucial factors in drug development.

Interaction with Biological Targets

The trifluoromethyl group (-CF3) significantly contributes to the compound's lipophilicity, allowing it to interact effectively with biological macromolecules such as enzymes and receptors. Studies have suggested that this compound may bind to nicotinic acid receptors, influencing pathways related to neurotransmission and potentially offering therapeutic benefits in treating neurological disorders .

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Anticancer Activity : In vitro experiments demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic processes. For instance, it showed promising results in inhibiting certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .

- Binding Studies : Interaction studies revealed that this compound has a high binding affinity for bovine serum albumin (BSA), indicating its potential for systemic delivery in therapeutic applications. Binding constants were found to range from to L mol, demonstrating significant interaction with biological proteins .

Synthesis Methods

Various synthesis methods have been developed for producing this compound, including:

- Nucleophilic Substitution : Utilizing fluorinated precursors to introduce fluorine atoms at specific positions on the pyridine ring.

- Functional Group Transformations : Modifying existing nicotinic acid derivatives through selective reactions to incorporate trifluoromethyl groups.

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(Trifluoromethyl)nicotinic Acid | Trifluoromethyl group at position 2 | Lacks fluorine substitution at position 6 |

| 3-Fluoro-2-(trifluoromethyl)nicotinic Acid | Fluorine at position 3 | Different position affects reactivity |

| 6-Chloro-2-(trifluoromethyl)nicotinic Acid | Chlorine instead of fluorine at position 6 | Varying halogen impacts biological activity |

| 4-Amino-2-(trifluoromethyl)nicotinic Acid | Amino group at position 4 | Enhanced solubility and biological activity |

Each of these compounds exhibits distinct properties due to variations in substituents and their positions on the pyridine ring, influencing their chemical behavior and potential applications .

Q & A

Q. What are the optimal synthetic routes for preparing 6-Fluoro-2-(trifluoromethyl)nicotinic acid, and how can fluorination/trifluoromethylation steps be optimized?

- Methodological Answer : Synthesis typically involves halogenation and functional group transformations. For example, fluorination of 2-chloro-6-(trifluoromethyl)pyridine derivatives using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (~150°C) can introduce the fluoro group. Trifluoromethylation may employ copper-mediated cross-coupling with CF₃ sources (e.g., TMSCF₃) . Hydrolysis of nitrile intermediates (e.g., 5-halo-6-trifluoromethylpyridine-3-carbonitriles) under acidic or basic conditions yields the carboxylic acid moiety. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts like dehalogenated species .

Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated pyridine derivatives like this compound?

- Methodological Answer : Fluorine-19 NMR is critical for distinguishing CF₃ and F substituents due to distinct chemical shifts (CF₃: δ −60 to −70 ppm; aromatic F: δ −100 to −120 ppm). Proton-coupled ¹³C NMR helps identify coupling between CF₃ and adjacent carbons (²JCF ~35 Hz). For regiochemical confirmation, NOESY or COSY can clarify spatial relationships between substituents. Note that trifluoromethyl groups may split signals in ¹H NMR, complicating analysis; deuterated DMSO or CDCl₃ is recommended for solubility .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. If inhaled, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trifluoromethyl group influence the reactivity of this compound in coupling reactions?

- Methodological Answer : The CF₃ group deactivates the pyridine ring, reducing nucleophilicity at the 2- and 6-positions. This directs electrophilic substitution to the 4-position. For Suzuki-Miyaura couplings, use Pd(OAc)₂/XPhos catalysts to enhance reactivity with aryl boronic acids. Kinetic studies show that elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) improve yields by counteracting steric and electronic hindrance .

Q. What strategies mitigate decomposition during purification of this compound?

- Methodological Answer :

- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) gradients. Avoid prolonged exposure to basic conditions, which may hydrolyze the CF₃ group.

- Recrystallization : Ethanol/water mixtures (1:1) at 0–5°C yield high-purity crystals. Monitor pH to prevent acid-catalyzed degradation .

- Lyophilization : For aqueous solutions, freeze-drying preserves stability better than rotary evaporation .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with targets like glucokinase (PDB ID: 4L3Q). The carboxylic acid group often binds catalytic lysine residues, while CF₃ enhances hydrophobic pocket occupancy .

- QSAR Models : Correlate logP values (calculated via ChemAxon) with in vitro activity. Derivatives with logP 1.5–2.5 show optimal membrane permeability .

Q. What analytical techniques validate the stability of this compound under physiological conditions?

- Methodological Answer :

- HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) to detect degradation products. Monitor for decarboxylation (loss of 44 Da) or defluorination (mass shift of −18 Da) .

- Stability Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Compare half-lives with structural analogs to assess CF₃/F contributions .

Application-Focused Questions

Q. How is this compound utilized in designing kinase inhibitors?

- Methodological Answer : The nicotinic acid scaffold serves as a hinge-binding motif in ATP-binding pockets. For example, Pfizer’s PF-04991532 (a glucokinase activator) incorporates a 6-substituted nicotinic acid derivative. Structure-activity relationship (SAR) studies show that fluorination at the 6-position enhances metabolic stability by reducing CYP450-mediated oxidation .

Q. What role does this compound play in agrochemical research, particularly herbicide development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.